molecular formula C15H16O2 B14212309 4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one CAS No. 820247-76-5

4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one

Cat. No.: B14212309
CAS No.: 820247-76-5
M. Wt: 228.29 g/mol
InChI Key: DCIKYGZQWAZIHV-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one is an organic compound that features a naphthalene ring attached to a pentanone chain with a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one can be achieved through several methods. One common approach involves the reaction of 2-naphthaldehyde with a suitable Grignard reagent, followed by oxidation and subsequent hydrolysis. The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one is unique due to the presence of both a naphthalene ring and a hydroxyl group on the pentanone chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

820247-76-5

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-hydroxy-1-naphthalen-2-ylpentan-1-one

InChI

InChI=1S/C15H16O2/c1-11(16)6-9-15(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10-11,16H,6,9H2,1H3

InChI Key

DCIKYGZQWAZIHV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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